5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride
Description
This compound is a boronic acid pinacol ester derivative featuring a pyridine core substituted with a 4-methoxybenzyloxy group at position 5 and a boronic acid pinacol ester at position 2. The hydrochloride salt enhances its solubility and stability for synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is inferred as C₁₈H₂₁BNO₄·HCl (exact data unavailable in provided evidence), and it is primarily utilized in pharmaceutical research and organic synthesis due to its reactivity and functional group compatibility .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO4.ClH/c1-18(2)19(3,4)25-20(24-18)15-10-17(12-21-11-15)23-13-14-6-8-16(22-5)9-7-14;/h6-12H,13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLRKWDOFMDJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-39-8 | |
| Record name | Pyridine, 3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride typically involves the reaction of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid with pinacol in the presence of hydrochloric acid. The reaction is carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: It can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride is a chemical compound with diverse applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyridine ring, a methoxybenzyloxy group, and a boronic acid moiety, makes it valuable in various applications, including drug development and proteomics research.
Applications
This compound is a boronic ester derivative widely used in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions Boronic acid derivatives such as This compound are used in Suzuki-Miyaura cross-coupling reactions. As a boronic acid derivative, the compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction. The primary result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds, including pharmaceuticals and polymers. This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Medicinal Chemistry This compound exhibits notable biological activities and has been investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules. The boronic acid moiety allows for reversible binding to certain enzymes and receptors, which may influence metabolic pathways. Its specific interactions can lead to anti-cancer properties and modulation of various signaling pathways. Research indicates that this compound may inhibit specific enzymes involved in cancer progression, thus highlighting its potential as an anticancer agent.
Reaction Types and Products This compound undergoes various chemical reactions:
- Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst. Biaryl compounds are formed through Suzuki-Miyaura coupling.
- Oxidation : The compound can be oxidized to form corresponding alcohols or ketones. Alcohols and Ketones result from oxidation reactions.
- Substitution : It can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups. Substituted Pyridines result from nucleophilic substitution reactions.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the formation of a palladium complex, which facilitates the transmetalation and reductive elimination steps, leading to the formation of carbon-carbon bonds . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group, which undergoes transmetalation to form the desired product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
5-Methoxypyridine-3-boronic Acid
- Molecular Formula: C₆H₈BNO₃
- CAS RN : 850991-69-4
- Purity/Price : >97.0% (HPLC), 5g for JPY 34,000
- Key Differences : Lacks the 4-methoxybenzyloxy group and pinacol ester, reducing steric bulk and cross-coupling efficiency compared to the target compound.
2-Methoxypyridine-4-boronic Acid Pinacol Ester
6-(Cyclopropylmethoxy)pyridine-3-boronic Acid Pinacol Ester
Halogenated and Multi-Substituted Analogs
5-Chloro-6-methoxypyridine-3-boronic Acid Pinacol Ester
- Molecular Formula: C₁₂H₁₇BClNO₃
- CAS RN : 1083168-91-5
- Price: 2070.00–5655.00 NOK
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Data Table: Structural and Commercial Comparison
| Compound Name | Molecular Formula | CAS RN | Price (per 1g) | Key Features |
|---|---|---|---|---|
| Target Compound (Hydrochloride) | C₁₈H₂₁BNO₄·HCl | Not Provided | N/A | 4-Methoxybenzyloxy, enhanced solubility |
| 5-Methoxypyridine-3-boronic Acid | C₆H₈BNO₃ | 850991-69-4 | JPY 10,000 | No pinacol ester, lower steric bulk |
| 2-Methoxypyridine-4-boronic Acid Pinacol Ester | C₁₂H₁₈BNO₃ | 408502-23-8 | JPY 13,000 | Ortho-substitution, temperature-sensitive |
| Pyridine-3-boronic Acid Pinacol Ester | C₁₁H₁₆BNO₂ | 329214-79-1 | JPY 7,500 | Basic scaffold, cost-effective |
| 5-Chloro-6-methoxypyridine-3-boronic Acid PE | C₁₂H₁₇BClNO₃ | 1083168-91-5 | ~5655 NOK | Halogenated, high reactivity |
Biological Activity
5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester hydrochloride (CAS No. 1150271-39-8) is a boronic acid derivative that has garnered attention in various fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H25BClNO4
- Molecular Weight : 377.7 g/mol
- PubChem CID : 46739417
Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. The specific structure of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Anticancer Properties
Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition can lead to the accumulation of pro-apoptotic factors within cells, promoting apoptosis in cancerous tissues. A study demonstrated that the compound could effectively inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it can act as a selective inhibitor of certain kinases, which play crucial roles in cell signaling and proliferation. This inhibition can disrupt cancer cell growth and survival.
Data Table of Biological Activity
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Proteasome | Induces apoptosis | |
| Enzyme inhibition | Kinases | Disrupts cell signaling | |
| Interaction with diols | Various | Forms reversible bonds |
Case Studies
-
Case Study on Anticancer Activity
- A recent study evaluated the effect of 5-(4-Methoxybenzyloxy)pyridine-3-boronic acid pinacol ester on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Case Study on Enzyme Inhibition
- Another investigation focused on the compound's ability to inhibit a specific kinase involved in the regulation of cell cycle progression. The study found that treatment with the compound resulted in G1 phase arrest in treated cells, indicating effective modulation of cell cycle dynamics.
Q & A
Basic: What are the recommended storage conditions and handling protocols for this boronic ester to ensure stability?
Answer:
- Storage: Store at 0–6°C in a tightly sealed, moisture-free container to prevent hydrolysis of the boronic ester group. Evidence from structurally similar pinacol esters (e.g., 2-Methoxypyridine-4-boronic acid pinacol ester) indicates that refrigeration is critical for stability .
- Handling: Use inert atmosphere techniques (e.g., nitrogen/argon gloveboxes) during weighing and reaction setup to minimize oxidation. Wear nitrile gloves and safety goggles to avoid skin/eye contact, as boronic esters can hydrolyze to release boric acid, which is irritative .
Basic: How can researchers verify the purity and structural integrity of this compound prior to use in cross-coupling reactions?
Answer:
- Analytical Methods:
- HPLC/GC: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or gas chromatography (for volatile byproducts) to assess purity (>97% as per supplier standards) .
- NMR Spectroscopy: Confirm the presence of the methoxybenzyloxy group (δ 3.8 ppm for -OCH₃ in CDCl₃) and pinacol ester protons (δ 1.2–1.3 ppm) .
- Mass Spectrometry: High-resolution MS (ESI+) should match the molecular ion peak (calculated for C₁₉H₂₅BNO₅Cl).
Advanced: What strategies are effective for optimizing Suzuki-Miyaura cross-coupling reactions involving this boronic ester with electron-deficient aryl halides?
Answer:
- Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient partners, as they tolerate polar functional groups better .
- Solvent/Base: Employ a 3:1 mixture of dioxane/water with K₂CO₃ or CsF to enhance solubility and activate the boronate .
- Temperature: Reactions typically proceed at 80–100°C under microwave irradiation (20–60 min) for high yields (>85%). Monitor by TLC (silica gel, ethyl acetate/hexane) for aryl halide consumption .
Advanced: How can researchers address contradictions in reported reaction yields when using this compound in sp²–sp² couplings?
Answer:
- Key Variables to Control:
- Oxygen Sensitivity: Degradation of the boronic ester under aerobic conditions may reduce yields. Use degassed solvents and inert gas purging .
- Substoichiometric Pd Loading: Excess Pd can lead to homocoupling byproducts. Optimize catalyst loading (1–2 mol%) via DOE (Design of Experiments) .
- Competitive Protodeboronation: Additives like 4Å molecular sieves or excess pinacol can stabilize the boronate intermediate .
Basic: What safety precautions are critical when synthesizing or handling this compound?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of fine particulates during weighing.
- First Aid: For skin contact, rinse immediately with water (15+ minutes) and remove contaminated clothing. For eye exposure, irrigate with saline solution and seek medical attention .
- Waste Disposal: Collect all waste in labeled containers for incineration by licensed hazardous waste handlers .
Advanced: What are the common synthetic impurities in this compound, and how are they characterized?
Answer:
- Major Impurities:
- Mitigation:
- Use anhydrous solvents and avoid prolonged exposure to moisture.
- Purify via flash chromatography (SiO₂, gradient elution with 10–30% ethyl acetate in hexane) .
Basic: What is the role of the pinacol ester group in this compound’s reactivity?
Answer:
The pinacol ester acts as a protecting group for the boronic acid, enhancing stability and solubility in organic solvents. It undergoes transmetallation with Pd catalysts in Suzuki-Miyaura reactions, releasing the active boronate species for cross-coupling .
Advanced: How does the methoxybenzyloxy substituent influence regioselectivity in cross-coupling reactions?
Answer:
The electron-donating methoxy group directs coupling to the para position of the pyridine ring. Steric hindrance from the benzyloxy group further limits reactivity at adjacent positions, favoring selective bond formation with aryl halides at the boronate-bearing carbon .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
